molecular formula C12H15NOS B7637020 N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide

N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide

Cat. No.: B7637020
M. Wt: 221.32 g/mol
InChI Key: HWWYACLMDDKGEN-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide: is an organic compound that belongs to the class of indane derivatives. This compound is characterized by the presence of an indane ring system, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring. The compound also contains a methylsulfanyl group attached to the acetamide moiety. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide typically involves the following steps:

    Formation of the Indane Ring System: The indane ring system can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutanoic acid derivatives, under acidic or basic conditions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions using methylthiol or its derivatives.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid under controlled conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, particularly in the context of indane-based pharmaceuticals.

Medicine: Research into the pharmacological properties of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide includes its potential as a therapeutic agent for neurological disorders, given the structural similarity to known bioactive indane derivatives.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, including advanced polymers and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indane ring system can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. The methylsulfanyl group may enhance lipophilicity, facilitating membrane permeability and increasing bioavailability.

Comparison with Similar Compounds

  • N-(2,3-dihydro-1H-inden-5-yl)acetamide
  • 2,3-Dihydro-1H-inden-5-ylhydrazine hydrochloride
  • N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide

Uniqueness: N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide stands out due to the presence of the methylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other indane derivatives that may lack this functional group.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-methylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-15-8-12(14)13-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4,8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWYACLMDDKGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)NC1=CC2=C(CCC2)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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